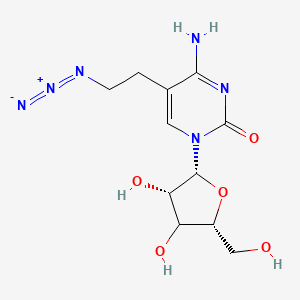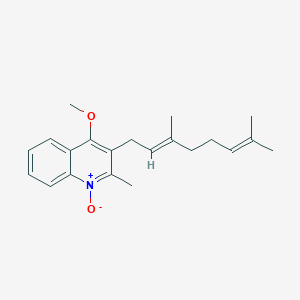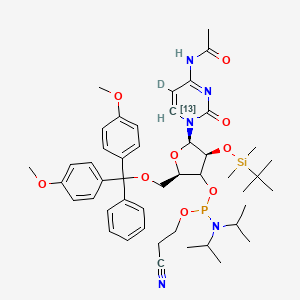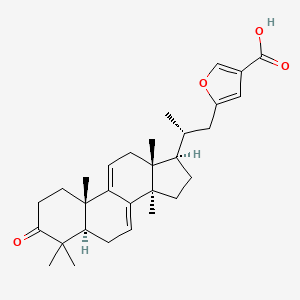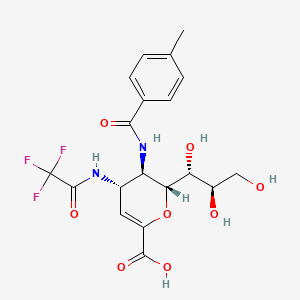
Neuraminidase-IN-15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neuraminidase-IN-15 is a potent inhibitor of the enzyme neuraminidase, which is crucial for the replication and spread of influenza viruses. Neuraminidase inhibitors are widely used in the treatment and prevention of influenza infections. This compound has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent against various strains of influenza.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Neuraminidase-IN-15 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity. Common synthetic routes involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process includes purification steps such as crystallization and chromatography to obtain the final product with high purity. Quality control measures are implemented to ensure the compound meets the required standards for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions: Neuraminidase-IN-15 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and pharmacokinetic properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products: The major products formed from these reactions are derivatives of this compound with improved inhibitory activity and stability. These derivatives are further evaluated for their efficacy in inhibiting neuraminidase and their potential as therapeutic agents.
Scientific Research Applications
Neuraminidase-IN-15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of neuraminidase inhibitors and to develop new analogs with enhanced activity.
Biology: Employed in research to understand the role of neuraminidase in viral replication and to investigate the mechanisms of resistance to neuraminidase inhibitors.
Medicine: Explored as a potential therapeutic agent for the treatment and prevention of influenza infections, particularly in cases where resistance to existing neuraminidase inhibitors has emerged.
Industry: Utilized in the development of diagnostic assays and antiviral drug screening platforms to identify new inhibitors of neuraminidase.
Mechanism of Action
Neuraminidase-IN-15 is compared with other neuraminidase inhibitors such as oseltamivir, zanamivir, and peramivir. While all these compounds share a common mechanism of action, this compound has shown unique properties in terms of its binding affinity and inhibitory potency. Unlike oseltamivir, which has encountered resistance in certain influenza strains, this compound has demonstrated efficacy against a broader range of neuraminidase variants .
Comparison with Similar Compounds
- Oseltamivir
- Zanamivir
- Peramivir
- Laninamivir
Neuraminidase-IN-15 stands out due to its enhanced binding interactions and stability, making it a promising candidate for further development as an antiviral agent.
Properties
Molecular Formula |
C19H21F3N2O8 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
(2R,3R,4S)-3-[(4-methylbenzoyl)amino]-4-[(2,2,2-trifluoroacetyl)amino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C19H21F3N2O8/c1-8-2-4-9(5-3-8)16(28)24-13-10(23-18(31)19(20,21)22)6-12(17(29)30)32-15(13)14(27)11(26)7-25/h2-6,10-11,13-15,25-27H,7H2,1H3,(H,23,31)(H,24,28)(H,29,30)/t10-,11+,13+,14+,15+/m0/s1 |
InChI Key |
VNOKVSKDYRIIGJ-PWRGDLIESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N[C@@H]2[C@H](C=C(O[C@H]2[C@@H]([C@@H](CO)O)O)C(=O)O)NC(=O)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2C(C=C(OC2C(C(CO)O)O)C(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


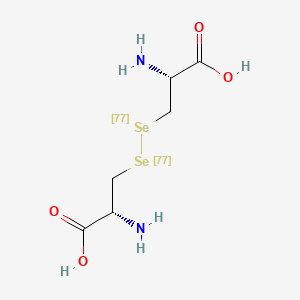

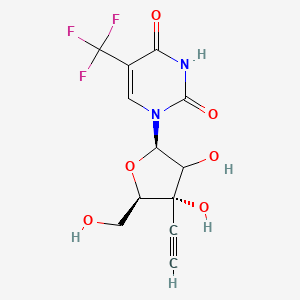
![(5Z)-5-[(2,3-dihydroxyphenyl)methylidene]-3-(1-morpholin-4-yl-1-oxopropan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B12388004.png)
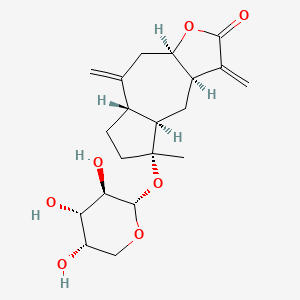
![4-Methoxy-3-[2-[(3-Methoxy-4-Morpholin-4-Yl-Phenyl)amino]pyridin-4-Yl]benzenecarbonitrile](/img/structure/B12388016.png)

